molecular formula C20H23N B1667244 Amitriptyline CAS No. 50-48-6

Amitriptyline

Cat. No. B1667244
CAS RN: 50-48-6
M. Wt: 277.4 g/mol
InChI Key: KRMDCWKBEZIMAB-UHFFFAOYSA-N
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Patent
US05614419

Procedure details

6-Carboxyfluorescein (1.00 g, 2.66 mmol) was dissolved in 8 mL DMF, 306 mg (2.66 mmol) of N-hydroxysuccinimide (HOSu) was added, 549 mg (2.66 mmol) of 1,3-dicyclohexylcarbodiimide (DCC) was added, and the reaction stirred for 17 hours, under N2, in the dark. The reaction was then vacuum filtered, filtrate combined with 784 mg (2.65 mmol) of 2-aminoimipramine (26c), 0.56 mL (4.0 mmol) of triethylamine, and 4.0 mL DMF, and reaction allowed to stir 4 days under N2, in the dark. Reaction solvents were removed in vacuo and residue purified on reverse phase C18 preparative (1 mm) TLC plates, eluting with H2O/THF/HOAc (40/60/0.4) followed by preparative HPLC on a Waters mbondapak C18 column (19 mm×150 mm), eluting with H2O/THF/HOAc (35/65/0.4) at a flow rate of 7.0 mL/minute to yield 410 mg (24%) of the desired tracer (27) as an orange powder; mass spec (FAB) (M+H)+ 654.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step Two
Quantity
549 mg
Type
reactant
Reaction Step Three
[Compound]
Name
( 26c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.56 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](C(O)=O)=[CH:5][C:4]([C:10]2C3C=CC(O)=CC=3OC3[C:11]=2[CH:12]=[CH:13][C:14]([CH:16]=3)=O)=[C:3](C(O)=O)[CH:2]=1.ON1[C:34](=O)[CH2:33][CH2:32][C:31]1=O.C1(N=C=NC2CCCCC2)CCCCC1.[CH2:52]([N:54]([CH2:57]C)[CH2:55][CH3:56])C>CN(C=O)C>[CH3:57][N:54]([CH2:55][CH2:56][CH:31]=[C:32]1[C:5]2[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=2[CH2:10][CH2:11][C:12]2[CH:13]=[CH:14][CH:16]=[CH:34][C:33]1=2)[CH3:52]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
306 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Three
Name
Quantity
549 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
( 26c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 17 hours, under N2, in the dark
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
vacuum filtered
STIRRING
Type
STIRRING
Details
to stir 4 days under N2, in the dark
Duration
4 d
CUSTOM
Type
CUSTOM
Details
Reaction solvents
CUSTOM
Type
CUSTOM
Details
were removed in vacuo and residue
CUSTOM
Type
CUSTOM
Details
purified on reverse phase C18 preparative (1 mm) TLC plates
WASH
Type
WASH
Details
eluting with H2O/THF/HOAc (40/60/0.4)
WASH
Type
WASH
Details
eluting with H2O/THF/HOAc (35/65/0.4) at a flow rate of 7.0 mL/minute

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CN(C)CCC=C1C=2C=CC=CC2CCC3=C1C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.